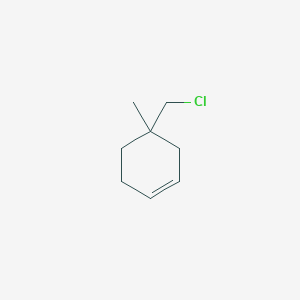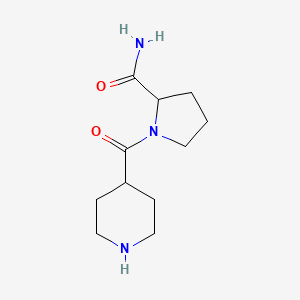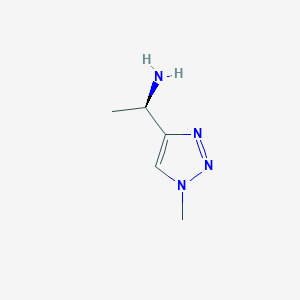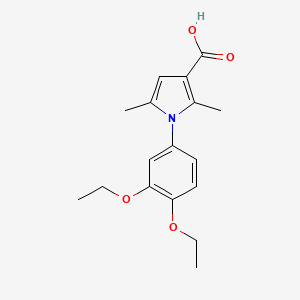
4-(Chloromethyl)-4-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-4-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring with a chloromethyl and a methyl group attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-methylcyclohex-1-ene typically involves the chloromethylation of 4-methylcyclohex-1-ene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-4-methylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-4-methylcyclohex-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials.
Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-4-methylcyclohex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify the molecular structure.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohex-1-ene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
4-(Bromomethyl)-4-methylcyclohex-1-ene: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
4-(Hydroxymethyl)-4-methylcyclohex-1-ene: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards electrophiles.
Uniqueness
4-(Chloromethyl)-4-methylcyclohex-1-ene is unique due to the presence of both a chloromethyl and a methyl group on the same carbon atom, providing a versatile platform for various chemical transformations
Propiedades
Fórmula molecular |
C8H13Cl |
|---|---|
Peso molecular |
144.64 g/mol |
Nombre IUPAC |
4-(chloromethyl)-4-methylcyclohexene |
InChI |
InChI=1S/C8H13Cl/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3 |
Clave InChI |
WLQSEDQRZDXGDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC=CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)

![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)





![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)


